5-Aminolevulinic acid benzyl ester hydrochloride

Vue d'ensemble

Description

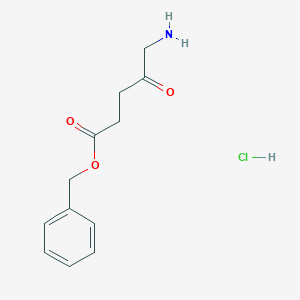

5-Aminolevulinic acid benzyl ester hydrochloride (5-ALA-BnOH·HCl) is a derivative of 5-aminolevulinic acid (5-ALA), a natural precursor of protoporphyrin IX (PpIX) in the heme biosynthesis pathway. The benzyl ester modification enhances lipophilicity, improving cellular uptake compared to the parent compound. Synthesized via a three-step process involving thionyl chloride in benzyl alcohol, followed by acid chloride reaction and Pd/C-catalyzed hydrogenation, its structure is confirmed by LC-MS and $^1$H NMR . This compound is primarily used in photodynamic therapy (PDT) and photodetection (PD) due to its ability to induce PpIX accumulation in target cells, enabling selective phototoxicity upon light activation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du Benzyl-ALA (chlorhydrate) implique généralement l'estérification de l'acide 5-aminolévulinique avec l'alcool benzylique, suivie de la conversion en son sel de chlorhydrate. Les conditions de réaction incluent souvent l'utilisation d'un déshydratant tel que le dicyclohexylcarbodiimide (DCC) et un catalyseur tel que la 4-diméthylaminopyridine (DMAP) pour faciliter le processus d'estérification. Le produit final est ensuite purifié par cristallisation ou chromatographie .

Méthodes de production industrielle : Dans un contexte industriel, la production de Benzyl-ALA (chlorhydrate) peut être mise à l'échelle en utilisant des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. Le processus implique la même réaction d'estérification mais optimisée pour la production à grande échelle, y compris l'utilisation de systèmes automatisés pour un contrôle précis des paramètres de réaction .

Analyse Des Réactions Chimiques

Types de réactions : Benzyl-ALA (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former du benzaldéhyde et d'autres produits d'oxydation.

Réduction : Le composé peut être réduit en son alcool correspondant.

Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe ester.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) sont utilisés.

Substitution : Des nucléophiles comme les ions hydroxyde (OH⁻) ou les amines peuvent être utilisés en conditions basiques.

Principaux produits :

Oxydation : Benzaldéhyde et acide benzoïque.

Réduction : Alcool benzylique.

Substitution : Divers dérivés benzyliques substitués.

Applications De Recherche Scientifique

Scientific Research Applications

-

Photodynamic Therapy (PDT)

- Mechanism : Benzyl-ALA is utilized as a photosensitizer in PDT. Upon administration and subsequent light activation, it generates reactive oxygen species (ROS) that induce cytotoxic effects in targeted cells, particularly cancer cells .

- Clinical Use : It has been effectively used for treating various cancers, including skin cancers and brain tumors. Studies indicate that PDT with Benzyl-ALA leads to significant tumor reduction and improved patient outcomes .

-

Photodiagnosis

- Application : Benzyl-ALA is employed in imaging techniques to detect malignant tissues. Its ability to preferentially accumulate in tumor cells allows for enhanced visualization during surgical procedures .

- Case Study : A study demonstrated that the application of Benzyl-ALA during fluorescence-guided surgery significantly improved the identification of residual tumor cells compared to traditional methods .

-

Biochemical Research

- Cellular Studies : Researchers utilize Benzyl-ALA to study cellular uptake mechanisms and metabolic pathways involving porphyrins. Its properties allow for investigations into how modifications affect drug delivery and efficacy .

- Comparative Studies : Comparative analyses with other ALA derivatives reveal that Benzyl-ALA exhibits superior pharmacokinetic properties, making it a valuable tool in both laboratory and clinical settings .

Comparison of ALA Derivatives

| Compound | Lipophilicity | Cellular Uptake | Application Area |

|---|---|---|---|

| 5-Aminolevulinic Acid (5-ALA) | Low | Moderate | General photodynamic therapy |

| 5-Aminolevulinic Acid Methyl Ester | Moderate | High | Photodynamic therapy |

| This compound | High | Very High | Photodynamic therapy, photodiagnosis |

Clinical Outcomes from PDT using Benzyl-ALA

Case Studies

- Treatment of Skin Cancer

- Brain Tumor Surgery

- Bladder Cancer Diagnosis

Mécanisme D'action

The mechanism of action of Benzyl-ALA (hydrochloride) involves its conversion to protoporphyrin IX within cells. This conversion is facilitated by the heme biosynthesis pathway. Protoporphyrin IX is a photosensitizer that, upon exposure to light, generates reactive oxygen species (ROS) that induce cell damage and apoptosis. The compound targets cellular mitochondria and other organelles, disrupting their function and leading to cell death .

Comparaison Avec Des Composés Similaires

Key Derivatives :

5-Aminolevulinic Acid Hydrochloride (ALA-HCl): The unmodified form, hydrophilic (LogP = −1.34), requiring higher concentrations for cellular uptake .

5-Aminolevulinate Methyl Ester Hydrochloride (MAL-HCl): Methyl ester derivative (LogP = −0.98), synthesized via methanol esterification using molecular sieves .

5-Aminolevulinic Acid Hexyl Ester Hydrochloride (HAL-HCl): Hexyl ester (LogP = 1.02), prepared by catalytic hydrogenation, showing superior lipid membrane penetration .

5-Aminolevulinic Acid Phosphate (ALA-P): Phosphate salt (LogP = −1.45), less lipophilic but stable in aqueous formulations .

Physicochemical Properties

*Estimated using ACD/LogP software .

Efficacy in PpIX Accumulation

In Vitro Studies :

- 5-ALA-BnOH·HCl: Induces PpIX accumulation at 200 µM in prostate cancer cells (PC-3, DU-145), comparable to ALA but with faster uptake .

- HAL-HCl : Achieves 50% higher PpIX than ALA at 0.12 mM in bladder cancer cells (J82) due to enhanced membrane permeability .

- ALA-P : Lower efficacy (20–30% of ALA) in dermal applications due to poor cellular uptake .

Mechanistic Insights :

- Esters with longer alkyl chains (e.g., hexyl, nonafluorohexyl) show 30–150-fold higher PpIX induction efficiency than ALA in human carcinoma cells .

- Benzyl ester’s aromatic group may improve tumor selectivity but reduces solubility, limiting clinical formulation .

Activité Biologique

5-Aminolevulinic acid benzyl ester hydrochloride (5-ALA-BE) is an ester derivative of 5-aminolevulinic acid (5-ALA), a naturally occurring amino acid that plays a crucial role in the biosynthesis of heme and chlorophyll. This compound has garnered attention for its diverse biological activities, particularly in the fields of photodynamic therapy (PDT), cancer treatment, and as a diagnostic agent. This article will explore the biological activity of 5-ALA-BE, supported by research findings, case studies, and data tables.

5-ALA-BE is characterized by its ability to penetrate biological membranes more effectively than its parent compound, 5-ALA. This enhanced permeability is attributed to the benzyl ester modification, which facilitates its uptake into cells. Once inside the cell, 5-ALA-BE is converted to protoporphyrin IX (PPIX), a potent photosensitizer that accumulates in cancerous tissues. Upon exposure to light, PPIX generates reactive oxygen species (ROS), leading to cell death through apoptosis or necrosis.

Table 1: Comparison of Biological Activity Between 5-ALA and Its Esters

| Compound | Mechanism of Action | Effective Concentration | Application Area |

|---|---|---|---|

| 5-Aminolevulinic Acid | Induces PPIX synthesis | Varies by application | PDT for various cancers |

| 5-Aminolevulinic Acid Benzyl Ester | Enhanced membrane permeability; induces PPIX synthesis | Lower than 5-ALA | PDT, diagnostics for tumors |

| 5-Aminolevulinic Acid Hexyl Ester | Similar to benzyl ester; better tissue selectivity | Varies | Bladder cancer diagnostics |

Antitumor Effects

Research has demonstrated that 5-ALA-BE exhibits significant antitumor activity across various cancer types. A study showed that topical application of 5-ALA esters resulted in lower porphyrin levels in tumors compared to equimolar doses of 5-ALA, suggesting improved targeting and reduced systemic toxicity . Additionally, in vivo studies indicated that when combined with visible light exposure, 5-ALA-BE effectively reduced tumor viability in mouse models bearing subcutaneous tumors .

Photodynamic Therapy (PDT)

5-ALA-BE is primarily utilized in photodynamic therapy due to its ability to generate ROS upon light activation. In clinical settings, it has been used for treating skin cancers and precancerous lesions. A clinical trial involving patients with superficial basal cell carcinoma reported high response rates when treated with PDT using 5-ALA-BE. The efficacy of this treatment is enhanced by the selective accumulation of PPIX in malignant tissues.

Diagnostic Applications

The compound has also been evaluated for its potential as a diagnostic agent. Its ability to induce fluorescence in tumor tissues allows for real-time visualization during surgical procedures. For instance, studies have shown that gliomas exhibit strong fluorescence under blue light after administration of 5-ALA-BE, aiding surgeons in tumor resection . This property has been particularly beneficial in neurosurgery.

Case Study: Bladder Cancer Diagnosis

A clinical application of 5-ALA-BE involved diagnosing bladder carcinoma. In this study, patients received intravesical administration of the compound prior to cystoscopy. The results indicated that lesions fluoresced brightly under blue light, allowing for improved detection rates compared to traditional methods .

Case Study: Skin Cancer Treatment

In another case study focusing on superficial skin cancers, patients treated with PDT using 5-ALA-BE showed significant tumor reduction after a series of light treatments. Follow-up assessments indicated sustained remission in a majority of cases, highlighting the compound's therapeutic potential .

Propriétés

IUPAC Name |

benzyl 5-amino-4-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c13-8-11(14)6-7-12(15)16-9-10-4-2-1-3-5-10;/h1-5H,6-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMCTRQKEALPCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623924 | |

| Record name | Benzyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163271-32-7 | |

| Record name | Benzyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.